



Sensitive Detection of Cholestanol by LC-MS/MS: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Cholestanol	
Cat. No.:	B8816890	Get Quote

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Introduction

Cholestanol is a saturated sterol that is a metabolite of cholesterol. Elevated levels of **cholestanol** in serum and tissues are a key diagnostic marker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. Accurate and sensitive quantification of **cholestanol** is crucial for the diagnosis, monitoring, and evaluation of therapeutic interventions for CTX and other related metabolic disorders. This application note provides a detailed protocol for the sensitive detection and quantification of **cholestanol** in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]

Principle of the Method

This method employs a robust sample preparation procedure involving liquid-liquid extraction to isolate sterols from the serum matrix. The extracted **cholestanol** is then separated from other endogenous sterols using reversed-phase liquid chromatography (LC) on a C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source. The use of an internal standard (IS) ensures accuracy and precision of the quantification.



Experimental Protocols Materials and Reagents

- Cholestanol standard (Sigma-Aldrich or equivalent)
- Epicoprostanol (internal standard, IS) (Sigma-Aldrich or equivalent)
- HPLC-grade methanol, acetonitrile, isopropanol, and n-hexane
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water
- Human serum (drug-free) for calibration standards and quality controls

Sample Preparation: Liquid-Liquid Extraction

- To 100 μL of serum sample, quality control, or calibration standard in a glass tube, add 10 μL
 of the internal standard working solution (Epicoprostanol in methanol).
- Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
- Carefully transfer the lower organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the mobile phase (90:10 methanol:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions



Liquid Chromatography (LC)

Parameter	Condition
LC System	Agilent 1290 Infinity II UHPLC or equivalent
Column	Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.7 μ m) or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v)
Gradient Elution	0-2 min, 80% B; 2-8 min, 80-95% B; 8-10 min, 95% B; 10-10.1 min, 95-80% B; 10.1-12 min, 80% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL

Mass Spectrometry (MS)



Parameter	Condition
MS System	Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Source	Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Gas Temperature	350°C
Vaporizer	350°C
Gas Flow	5 L/min
Nebulizer	40 psi
Capillary Voltage	3500 V
MRM Transitions	See Table 1

Quantitative Data

Table 1: MRM Transitions and Optimized MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Fragmentor (V)	Collision Energy (eV)
Cholestanol	371.3	161.1	100	135	25
Epicoprostan ol (IS)	371.3	215.2	100	135	20

Table 2: Method Validation Summary



Parameter	Result	
Linearity Range	1 - 200 μM (r² > 0.99)[1]	
Limit of Detection (LOD)	0.23 μM[1]	
Limit of Quantification (LOQ)	0.75 μΜ	
Precision (%RSD)	Intra-day: < 5%, Inter-day: < 8%	
Accuracy (% Recovery)	92% - 105%	
Matrix Effect	Minimal, compensated by internal standard	

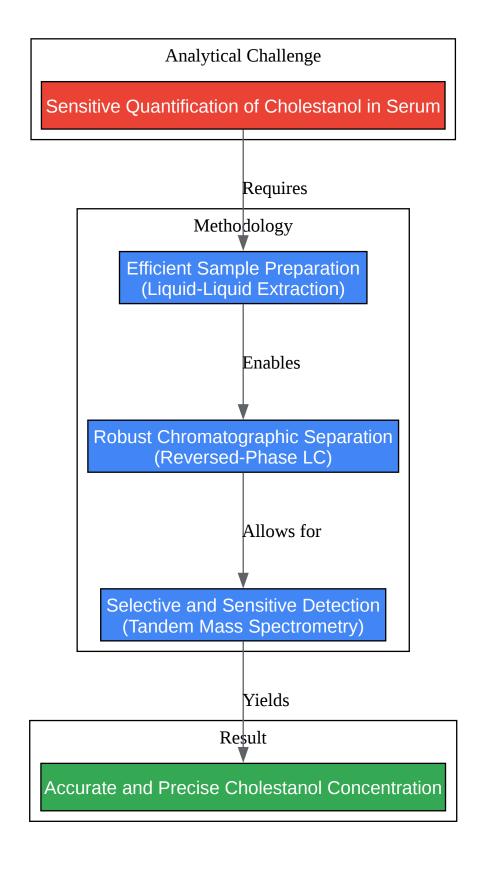
Diagrams



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Caption: Experimental workflow for cholestanol analysis.





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Caption: Logical relationship of the analytical method.



Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **cholestanol** in human serum. The simple and efficient sample preparation protocol, coupled with the high selectivity of tandem mass spectrometry, allows for accurate measurement of **cholestanol** levels, which is essential for the clinical diagnosis and management of CTX and other related metabolic disorders. This method is well-suited for high-throughput analysis in clinical and research laboratories.

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References

- 1. researchgate.net [researchgate.net]
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